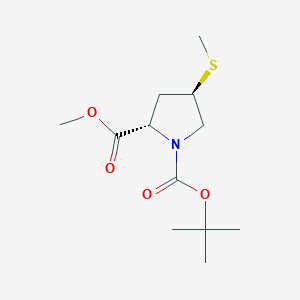
(4R)-1-Boc-4-methylthiol-L-proline methyl ester
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4R)-1-Boc-4-methylthiol-L-proline methyl ester” are not fully detailed in the search results. The molecular formula is C12H21NO4S and the molecular weight is 275.37 g/mol.Aplicaciones Científicas De Investigación
Roles of Glycine Betaine and Proline in Improving Plant Abiotic Stress Resistance
Research indicates that organic osmolytes like glycine betaine (GB) and proline accumulate in various plant species in response to environmental stresses. While the roles of these compounds in plant osmotolerance are debated, evidence suggests they positively affect enzyme and membrane integrity and contribute to osmotic adjustment in stressed plants. Exogenous application of GB or proline has shown potential in enhancing plant growth and yield under stress conditions, highlighting the importance of further investigations to optimize their application in crop production (Ashraf & Foolad, 2007).
Xylan Derivatives and Their Application Potential
Xylan, when chemically modified, yields biopolymer ethers and esters with specific properties. This research explores the synthesis of xylan esters through various chemical reactions, demonstrating the potential for creating novel materials with applications in drug delivery and as antimicrobial agents. Such studies underline the importance of understanding chemical modifications to develop new materials from natural polymers (Petzold-Welcke et al., 2014).
Jasmonic Acid and Its Derivatives
Jasmonic acid and its derivatives, including methyl esters, play significant roles in plant defense mechanisms and stress responses. These compounds, being part of the plant's natural response to stress, have potential applications in agriculture to enhance plant resilience to diseases and environmental challenges. The review also suggests the therapeutic potential of these compounds, demonstrating the breadth of research interest in natural product derivatives for various applications (Ghasemi Pirbalouti et al., 2014).
Role of Proline and Pyrroline-5-Carboxylate Metabolism in Plant Defense
Proline metabolism is crucial in plant responses to pathogen invasion and environmental stress. The metabolism of pyrroline-5-carboxylate (P5C), a proline precursor, is implicated in defense mechanisms against bacterial pathogens. This suggests that manipulating proline and P5C levels could offer new strategies for enhancing plant immunity and stress tolerance (Qamar et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVUJNIHBFNERQ-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-1-Boc-4-methylthiol-L-proline methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



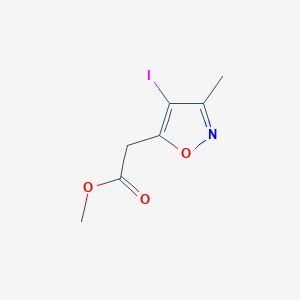
![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)
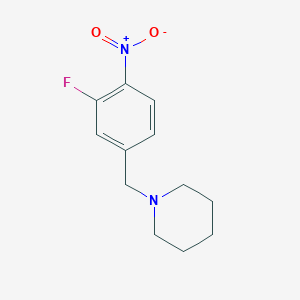
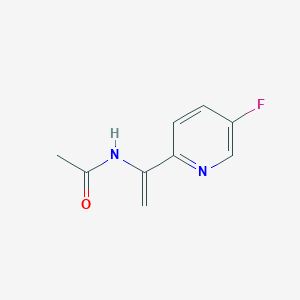
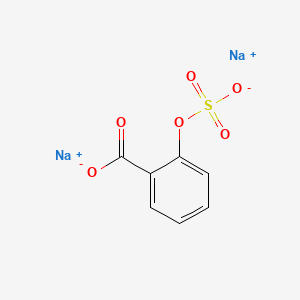



![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)
![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)
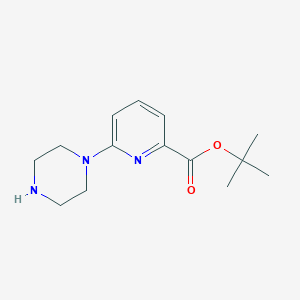
![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)